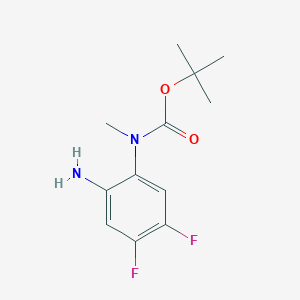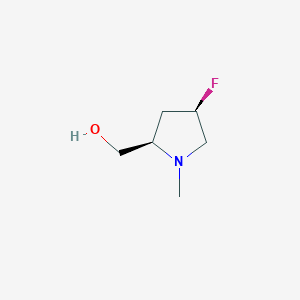
((2R,4R)-4-Fluoro-1-methylpyrrolidin-2-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2R,4R)-4-Fluoro-1-methylpyrrolidin-2-YL)methanol is a chiral compound with significant potential in various scientific fields. It is characterized by the presence of a fluorine atom, a methyl group, and a hydroxymethyl group attached to a pyrrolidine ring. This compound’s unique structure makes it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,4R)-4-Fluoro-1-methylpyrrolidin-2-YL)methanol typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a chiral pyrrolidine derivative with a fluorinating agent, followed by the introduction of a hydroxymethyl group through a nucleophilic substitution reaction. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
((2R,4R)-4-Fluoro-1-methylpyrrolidin-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
((2R,4R)-4-Fluoro-1-methylpyrrolidin-2-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which ((2R,4R)-4-Fluoro-1-methylpyrrolidin-2-YL)methanol exerts its effects involves interactions with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These molecular interactions can modulate the activity of biological pathways and processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(2R,4R)-4-Methyl-2-piperidinecarboxylate: Another chiral compound with a similar pyrrolidine structure but different functional groups.
(2R,4R)-2-Iodo-4-methylhexane: A compound with similar stereochemistry but different substituents.
Uniqueness
((2R,4R)-4-Fluoro-1-methylpyrrolidin-2-YL)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties
Propiedades
Fórmula molecular |
C6H12FNO |
|---|---|
Peso molecular |
133.16 g/mol |
Nombre IUPAC |
[(2R,4R)-4-fluoro-1-methylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C6H12FNO/c1-8-3-5(7)2-6(8)4-9/h5-6,9H,2-4H2,1H3/t5-,6-/m1/s1 |
Clave InChI |
PVVBFPXFGPDGGN-PHDIDXHHSA-N |
SMILES isomérico |
CN1C[C@@H](C[C@@H]1CO)F |
SMILES canónico |
CN1CC(CC1CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


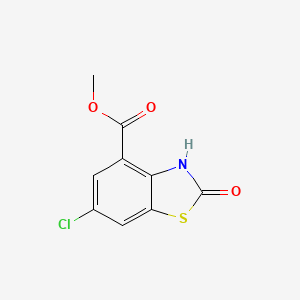
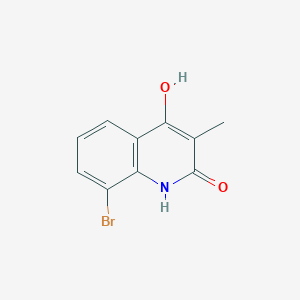

![4-Chloro-2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B15051914.png)
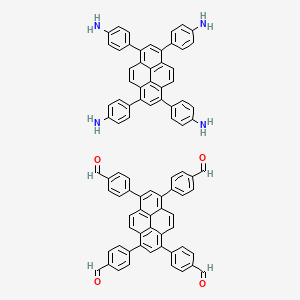
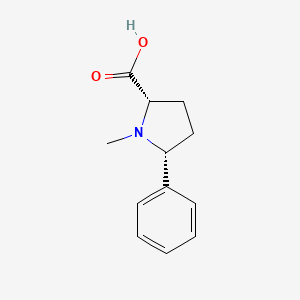
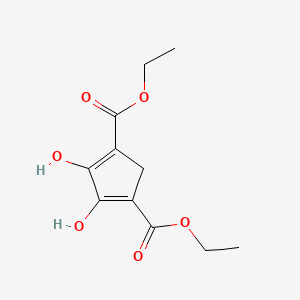
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051940.png)
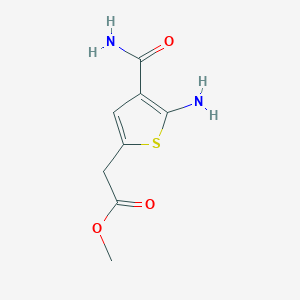

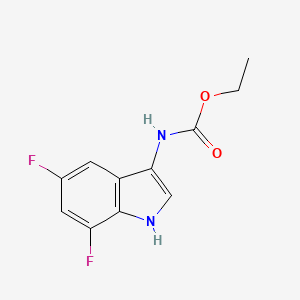
![{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid](/img/structure/B15051959.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051974.png)
